methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate
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Overview
Description
Methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate is an organic compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a carbonochloridoyl group attached to the nitrogen atom of the indazole ring and a carboxylate ester group at the fourth position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Carbonochloridoyl Group: The carbonochloridoyl group can be introduced via a reaction with phosgene or a phosgene equivalent under controlled conditions.
Esterification: The carboxylate ester group can be introduced through esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the indazole ring.
Reduction: Reduction reactions can target the carbonochloridoyl group, converting it to a less oxidized form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonochloridoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Products may include N-oxides or other oxidized derivatives.
Reduction: Products may include reduced forms of the carbonochloridoyl group.
Substitution: Products may include substituted derivatives with various functional groups replacing the carbonochloridoyl group.
Scientific Research Applications
Methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving indazole derivatives.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The carbonochloridoyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The indazole core can also interact with aromatic residues in proteins, further influencing the compound’s activity.
Comparison with Similar Compounds
Methyl 1-(carbonyl)-1H-indazole-4-carboxylate: Lacks the chlorine atom in the carbonochloridoyl group.
Methyl 1-(carbonyloxy)-1H-indazole-4-carboxylate: Contains an additional oxygen atom in the carbonyl group.
Methyl 1-(carbamoyl)-1H-indazole-4-carboxylate: Contains a nitrogen atom in place of the chlorine atom.
Uniqueness: Methyl 1-(carbonochloridoyl)-1H-indazole-4-carboxylate is unique due to the presence of the carbonochloridoyl group, which imparts distinct reactivity and potential biological activity. The chlorine atom in the carbonochloridoyl group can participate in specific interactions that are not possible with other similar compounds, making it a valuable scaffold for the development of new chemical entities.
Properties
CAS No. |
2393977-86-9 |
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Molecular Formula |
C10H7ClN2O3 |
Molecular Weight |
238.6 |
Purity |
95 |
Origin of Product |
United States |
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